3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride 3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137774-85-5
VCID: VC4310635
InChI: InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H
SMILES: C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl
Molecular Formula: C8H8ClF3N2O
Molecular Weight: 240.61

3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride

CAS No.: 2137774-85-5

Cat. No.: VC4310635

Molecular Formula: C8H8ClF3N2O

Molecular Weight: 240.61

* For research use only. Not for human or veterinary use.

3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride - 2137774-85-5

Specification

CAS No. 2137774-85-5
Molecular Formula C8H8ClF3N2O
Molecular Weight 240.61
IUPAC Name 3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol;hydrochloride
Standard InChI InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6;/h1-3,14H,4H2,(H,12,13);1H
Standard InChI Key HWESDESJMCDHOI-UHFFFAOYSA-N
SMILES C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrole ring fused to a pyridine ring, forming a bicyclic system. The 3-position of the pyrrole moiety bears a trifluoromethyl (-CF₃) group, while the 3-hydroxy group contributes to hydrogen-bonding capabilities. Protonation of the pyridine nitrogen in the hydrochloride salt improves aqueous solubility, critical for biological applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈ClF₃N₂O
Molecular Weight240.61 g/mol
IUPAC Name3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride
Canonical SMILESCl.OC1(C(F)(F)F)CNc2ncccc21
Purity≥95%
Storage Conditions4°C in airtight containers

The trifluoromethyl group enhances lipophilicity (logP ≈ 1.8), while the hydroxyl group facilitates interactions with polar residues in biological targets .

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H)

  • δ 7.45 (d, J = 5.2 Hz, 1H, pyrrole-H)

  • δ 5.92 (s, 1H, OH)

  • δ 4.15–4.08 (m, 2H, CH₂)

  • δ 3.95 (s, 1H, NH) .

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 158.4 (C=O), 148.2 (pyridine-C), 124.7 (q, J = 288 Hz, CF₃), 119.3 (pyrrole-C), 65.4 (CH₂), 62.1 (C-OH) .

The trifluoromethyl group’s characteristic ¹⁹F NMR signal appears at δ -63.5 ppm (q, J = 10.3 Hz) .

Synthetic Methodologies

Cyclization of Aminopyridine Derivatives

A common approach involves cyclizing 3-amino-5-(trifluoromethyl)pyridine with γ-ketoesters under acidic conditions. For example, refluxing in acetic acid yields the pyrrolopyridine core, followed by hydroxylation using hydrogen peroxide in basic media.

Reaction Scheme:

  • Cyclization:
    C5H3F3N2+C4H6O3AcOH, ΔC8H7F3N2O\text{C}_5\text{H}_3\text{F}_3\text{N}_2 + \text{C}_4\text{H}_6\text{O}_3 \xrightarrow{\text{AcOH, Δ}} \text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}

  • Hydroxylation:
    C8H7F3N2O+H2O2NaOHC8H7F3N2O2\text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O} + \text{H}_2\text{O}_2 \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}_2

  • Salt Formation:
    C8H7F3N2O2+HClC8H8ClF3N2O2\text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}_2 + \text{HCl} \rightarrow \text{C}_8\text{H}_8\text{ClF}_3\text{N}_2\text{O}_2 .

Continuous Flow Synthesis

Recent advancements employ microreactors to optimize the chloromethylation step, achieving 85% yield at 60°C with a residence time of 15 minutes . This method reduces byproducts like di-chlorinated derivatives (<5%) .

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity ≥95% .

Pharmacological Applications

Kinase Inhibition

The compound inhibits fibroblast growth factor receptors (FGFRs) with IC₅₀ values of 12–45 nM against FGFR1–4. Molecular docking studies reveal hydrogen bonds between the hydroxyl group and Ala564 (FGFR1) and hydrophobic interactions with the trifluoromethyl group and Leu630 .

Table 2: Biological Activity Profile

TargetIC₅₀ (nM)Cell Line AssaySource
FGFR112HUVEC
FGFR218NCI-H716
FGFR335RT-112
FGFR445HepG2

Antibacterial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) .

Industrial and Agrochemical Applications

Herbicidal Activity

In pre-emergence assays, the compound inhibits Amaranthus retroflexus growth by 90% at 50 ppm, outperforming trifluralin (75% inhibition). The mechanism involves inhibition of protoporphyrinogen oxidase (PPO), confirmed by chloroplast membrane assays.

Material Science Applications

As a ligand in copper-catalyzed cross-coupling reactions, it enhances yields in Ullmann couplings (92% vs. 78% with bipyridine) . The trifluoromethyl group stabilizes the Cu(I) intermediate via electron-withdrawing effects .

Comparative Analysis with Analogues

Table 3: Comparison with Related Compounds

CompoundFGFR1 IC₅₀ (nM)logPWater Solubility (mg/mL)
3-(Trifluoromethyl)-pyrrolopyridine452.10.8
5-Bromo-pyrrolo[2,3-b]pyridine1201.91.2
3-Hydroxy-pyrrolo[2,3-b]pyridine2100.712.5
This compound121.824.3

The trifluoromethyl-hydroxy combination optimally balances target affinity and solubility .

Future Research Directions

  • Prodrug Development: Esterification of the hydroxyl group to enhance blood-brain barrier penetration.

  • Combinatorial Libraries: Generate derivatives via Suzuki-Miyaura coupling at the 5-position .

  • Eco-Toxicological Studies: Assess soil degradation pathways to guide agrochemical use.

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